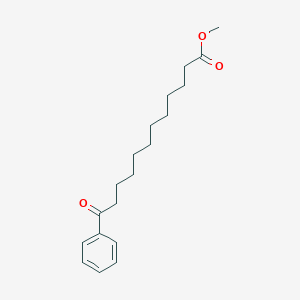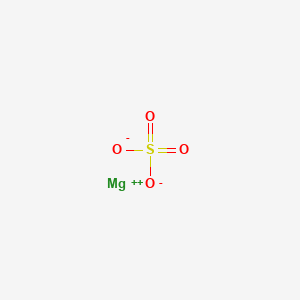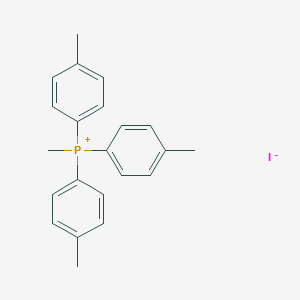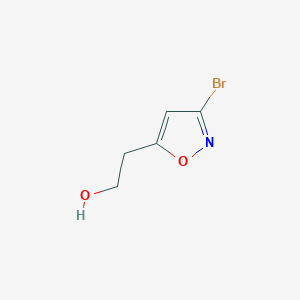
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline
Descripción general
Descripción
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is a versatile chemical compound with a unique structure that allows for diverse applications. It is composed of a tetrahydropyrimidine ring attached to an aniline moiety. This compound is used in various fields, including catalysis, drug development, and material synthesis.
Aplicaciones Científicas De Investigación
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
- Pyrimidines, including this derivative, often interact with enzymes, receptors, or signaling pathways. For instance, they may modulate inflammation, cell proliferation, or other cellular processes .
- The compound likely interacts with specific proteins or enzymes. One possibility is inhibition of cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid to prostaglandins and thromboxanes .
Target of Action
Mode of Action
Biochemical Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline typically involves the condensation of diamines with appropriate counterparts such as carbonyl compounds, imino ethers, amidines, or nitriles. One common method is the condensation of amidines with 1,3-dibromopropane and α,β-unsaturated carbonyl compounds . Another approach involves the selective reduction of pyrimidines or ring expansion chemistry of cyclopropanes, aziridines, and azetidines .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Selective reduction of the pyrimidine ring can yield partially reduced derivatives with unique pharmacological properties.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline include other tetrahydropyrimidine derivatives and aniline-based compounds. Some examples are:
1,4,5,6-Tetrahydropyrimidine derivatives: These compounds share the tetrahydropyrimidine ring structure and exhibit similar pharmacological properties.
Aniline derivatives: Compounds with an aniline moiety that undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets this compound apart is its combination of the tetrahydropyrimidine ring and aniline moiety, which imparts unique reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDYCNXXQBVTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601933 | |
| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129545-66-0 | |
| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)




![(R)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)





![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)
